molecular formula C17H19N5O2 B6141291 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

Cat. No. B6141291
M. Wt: 325.4 g/mol
InChI Key: KYPNYYNYSSUBCU-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as STO-609 and is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that similar compounds, such as indole derivatives, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it is likely that the compound affects multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 1231558 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to have various biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using STO-609 in lab experiments is its selectivity towards CaMKK, which allows for specific inhibition of downstream signaling pathways. However, one of the limitations of using STO-609 is its low solubility in water, which can make it challenging to prepare solutions for experiments.

Future Directions

There are several future directions for the research on STO-609. One of the potential areas of research is in the development of novel cancer therapies that target CaMKK using STO-609. Additionally, STO-609's potential applications in the regulation of glucose metabolism and insulin sensitivity suggest that it could be a promising therapeutic target for metabolic disorders such as diabetes. Further research is needed to explore the potential of STO-609 in these areas and to develop more effective formulations for use in lab experiments.
In conclusion, STO-609 is a promising chemical compound with potential applications in various scientific research areas. Its selectivity towards CaMKK and its ability to modulate downstream signaling pathways make it a valuable tool for studying cellular processes and developing novel therapies. Future research is needed to explore its potential in various areas and to develop more effective formulations for use in lab experiments.

Synthesis Methods

The synthesis of STO-609 involves the reaction between 4-ethoxyphenyl hydrazine and 4,6-dimethyl-2-chloropyrimidine in the presence of potassium carbonate. The resulting compound is then reacted with 1H-imidazole-5-carbaldehyde to obtain 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol.

Scientific Research Applications

STO-609 has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of STO-609 is in the field of cancer research. Studies have shown that STO-609 can inhibit the growth of cancer cells by targeting CaMKK, which is involved in the regulation of various cellular processes, including cell proliferation and survival.

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-ethoxyphenyl)imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)22-15(23)10-18-17(22)21-16-19-11(2)9-12(3)20-16/h5-10,23H,4H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPNYYNYSSUBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

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